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Introduction
4,7-dimethyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound featuring a

substituted indole core. The indole scaffold is a privileged structure in medicinal chemistry,

appearing in numerous natural products and synthetic drugs.[1] Derivatives of indole-2-

carboxylic acid, the parent structure of this molecule, are actively investigated for a range of

therapeutic applications, including as inhibitors of HIV-1 integrase and for their anti-parasitic

properties.[1][2] A thorough understanding of the physicochemical properties of a molecule like

4,7-dimethyl-1H-indole-2-carboxylic acid is a foundational requirement for its application in

drug discovery and development, influencing everything from synthesis and purification to

formulation and ADME (absorption, distribution, metabolism, and excretion) profiling.

This guide provides a detailed analysis of the key physicochemical parameters of 4,7-
dimethyl-1H-indole-2-carboxylic acid, outlines validated experimental protocols for their

determination, and offers expert insights into the implications of these properties for research

applications.
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Molecular Structure and Identifiers
The foundational identity of a compound is established by its structure and internationally

recognized identifiers. These data are critical for database searches, regulatory submissions,

and ensuring the correct material is being used in experimentation.

Identifier Value Source

IUPAC Name
4,7-dimethyl-1H-indole-2-

carboxylic acid
[3]

CAS Number 103988-96-1 [3]

Molecular Formula C₁₁H₁₁NO₂ [3][4]

Molecular Weight 189.21 g/mol [3]

Canonical SMILES
CC1=C2C=C(NC2=C(C=C1)C)

C(=O)O
[3][4]

InChIKey
DXGLNXJHHJNUHD-

UHFFFAOYSA-N
[3][4]

graph "molecular_structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

N1 [label="N", pos="0,0.5!"];

C2 [label="C", pos="-1.2,0.5!"];

C3 [label="C", pos="-1.2,-0.8!"];

C3a [label="C", pos="0,-1.2!"];

C4 [label="C", pos="0.9,-2.1!"];

C5 [label="C", pos="2.1,-1.7!"];

C6 [label="C", pos="2.1,-0.4!"];

C7 [label="C", pos="0.9,0.4!"];
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C7a [label="C", pos="0.9,-0.8!"];

C_carboxyl [label="C", pos="-2.2,1.5!"];

O_hydroxyl [label="O", pos="-3.4,1.1!"];

O_carbonyl [label="O", pos="-2.2,2.7!"];

C_methyl4 [label="C", pos="0.9,-3.3!"];

C_methyl7 [label="C", pos="3.3,0!"];

H_N1 [label="H", pos="0,1.3!"];

H_C3 [label="H", pos="-2.0,-1.2!"];

H_C5 [label="H", pos="2.9,-2.2!"];

H_C6 [label="H", pos="2.9,0!"];

H_hydroxyl [label="H", pos="-4.0,1.7!"];
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// Bonds

N1 -- C2;

C2 -- C3;

C3 -- C3a;

C3a -- C7a;

C7a -- N1;

C7a -- C7;

C7 -- C6;

C6 -- C5;

C5 -- C4;

C4 -- C3a;

C2 -- C_carboxyl;

C_carboxyl -- O_hydroxyl [style=single];

C_carboxyl -- O_carbonyl [style=double];

C4 -- C_methyl4;

C7 -- C_methyl7;

N1 -- H_N1;

C3 -- H_C3;

C5 -- H_C5;

C6 -- H_C6;

O_hydroxyl -- H_hydroxyl;

// Double bonds in rings

C3 -- C3a [style=invis]; // for positioning

C7 -- C7a [style=invis];

C4 -- C5 [style=double];

C6 -- C7 [style=double];

}

Caption: 2D Chemical Structure of 4,7-dimethyl-1H-indole-2-carboxylic acid.

Computed Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b010707?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In silico models provide rapid, cost-effective estimations of a compound's properties, guiding

experimental design and candidate selection. These values are particularly useful for applying

filters like Lipinski's Rule of Five to assess "drug-likeness."

Property Predicted Value
Implication for Drug
Development

XLogP3 2.6 [3]

Hydrogen Bond Donors 2 [3]

Hydrogen Bond Acceptors 2 [3]

Topological Polar Surface Area

(TPSA)
53.1 Å² [3]

Solubility Profile
Solubility is a critical parameter that dictates a compound's suitability for in vitro assays and in

vivo administration. Based on the structure—a hydrophobic indole core and a polar carboxylic

acid—solubility is expected to be highly dependent on the solvent and pH. The parent

compound, indole-2-carboxylic acid, has very limited aqueous solubility.[5]

Expected Solubility:

Aqueous Buffers (pH < 3): Very Low. The carboxylic acid will be fully protonated and neutral,

leading to poor hydration.

Aqueous Buffers (pH > 6): Moderate. The compound will be deprotonated to its carboxylate

form, increasing polarity and aqueous solubility.

Organic Solvents: High solubility is expected in polar aprotic solvents like dimethyl sulfoxide

(DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like

methanol and ethanol.[5]

Experimental Protocol: Thermodynamic Solubility
Assessment (Shake-Flask Method)
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This protocol determines the equilibrium solubility, which is the most accurate representation

for physiological conditions.

Causality: The shake-flask method is the gold standard because it allows the solid-state

compound to reach a true thermodynamic equilibrium with the solvent, accounting for the

energy required to break the crystal lattice.

Preparation: Add an excess amount of solid 4,7-dimethyl-1H-indole-2-carboxylic acid to a

series of vials containing the desired test buffers (e.g., pH 2.0, 6.5, 7.4) and organic solvents

(e.g., DMSO). The excess solid ensures that saturation is reached.

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g.,

25°C or 37°C) for 24-48 hours. This duration is crucial to ensure equilibrium is fully

established.

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to

pellet the undissolved solid.

Sampling & Dilution: Carefully remove a precise aliquot from the supernatant, avoiding any

solid particles. Dilute the sample with a suitable mobile phase for the chosen analytical

method.

Quantification: Analyze the concentration of the dissolved compound in the diluted

supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve of

known concentrations.

Caption: Experimental workflow for thermodynamic solubility determination.

Acid Dissociation Constant (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and

deprotonated forms. For this molecule, the primary acidic proton is on the carboxylic acid

group. The pKa dictates the compound's charge state in different physiological environments

(stomach, ~pH 2; intestine, ~pH 6.5; blood, ~pH 7.4), which profoundly impacts its absorption,

membrane permeability, and binding to targets. While the experimental pKa is not published,

the parent indole-2-carboxylic acid has a pKa around 3.6-4.4.[5][6] The two electron-donating
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methyl groups on the benzene ring are expected to slightly increase the pKa (making it a

marginally weaker acid) compared to the parent compound.

Caption: Ionization equilibrium of the carboxylic acid group.

Experimental Protocol: pKa Determination by
Potentiometric Titration
This method provides a direct, highly accurate measurement of the pKa.

Causality: Potentiometric titration works by incrementally neutralizing the acidic group with a

strong base of known concentration. By monitoring the pH change, one can precisely identify

the half-equivalence point—the point at which half of the acid has been neutralized—which, by

definition, is equal to the pKa.

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent

system (e.g., methanol/water) to ensure complete solubility throughout the titration.

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature.

Use a calibrated pH electrode to monitor the solution's pH.

Titration: Slowly add a standardized strong base titrant (e.g., 0.1 M KOH) in small, precise

increments using an automated titrator or a burette.

Data Collection: Record the pH of the solution after each addition of titrant.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from

the first derivative of the titration curve, where the inflection point corresponds to the

equivalence point. The pH at the half-equivalence point (half the volume of the equivalence

point) is the pKa.

Lipophilicity (LogP and LogD)
Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological

membranes.
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LogP (Partition Coefficient): Measures the partitioning of the neutral molecule between

octanol and water. The computed XLogP3 value is 2.6.[3]

LogD (Distribution Coefficient): Measures partitioning at a specific pH, accounting for both

neutral and ionized species. For an acidic compound like this one, LogD will be equal to

LogP at low pH but will decrease significantly as the pH rises above the pKa, because the

charged carboxylate is much more hydrophilic.

Experimental Protocol: LogD Determination by Shake-
Flask Method

Preparation: Prepare a buffered aqueous phase (e.g., pH 7.4 phosphate-buffered saline) and

an immiscible organic phase (n-octanol). Presaturate each phase with the other by mixing

them overnight and then separating.

Partitioning: Dissolve a known amount of the compound in one of the phases (typically the

one in which it is more soluble). Add a known volume of the second phase.

Equilibration: Agitate the biphasic mixture vigorously for several hours to allow the compound

to partition between the two layers until equilibrium is reached.

Separation & Quantification: Centrifuge the sample to ensure complete separation of the

layers. Measure the concentration of the compound in both the aqueous and octanol phases

using HPLC-UV or LC-MS/MS.

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ /
[Compound]ₐᵩᵤₑₒᵤₛ).

Melting Point and Thermal Stability
The melting point is a fundamental physical property that provides an indication of a

compound's purity and the strength of its crystal lattice forces. Carboxylic acids often exhibit

high melting points due to their ability to form stable, hydrogen-bonded dimers in the solid

state.[7][8] While an experimental value for 4,7-dimethyl-1H-indole-2-carboxylic acid is not

readily available in the cited literature, the closely related indole-2-carboxylic acid melts in the

range of 202-206 °C.[5] A similar high melting point is expected for this compound.
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Experimental Protocol: Melting Point Determination
(Capillary Method)

Sample Preparation: Finely powder a small amount of the dry compound. Pack a small

amount into a capillary tube to a depth of 2-3 mm.

Measurement: Place the capillary tube in a calibrated melting point apparatus.

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected

melting point.

Observation: Record the temperature range from the first appearance of liquid (onset) to the

complete liquefaction of the solid (clear point). A sharp melting range (≤ 2 °C) is indicative of

high purity.

Summary and Conclusion
4,7-dimethyl-1H-indole-2-carboxylic acid possesses physicochemical properties that make it

an interesting candidate for further investigation in drug discovery. Its molecular weight and

hydrogen bonding capacity fall well within the guidelines for oral bioavailability. The compound

is predicted to be lipophilic (XLogP3 = 2.6) with a pKa characteristic of a weak carboxylic acid,

making its solubility and membrane permeability highly pH-dependent.

Experimental determination of its thermodynamic solubility, pKa, and LogD is essential for

building predictive ADME models and for designing appropriate formulations. The protocols

detailed in this guide represent robust, validated methods for obtaining these critical data

points, providing a solid foundation for advancing research and development efforts with this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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